molecular formula C20H14BrFN4O3 B2743851 N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923165-48-4

N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2743851
CAS RN: 923165-48-4
M. Wt: 457.259
InChI Key: JYVFDGVROHRSTD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C20H14BrFN4O3 and its molecular weight is 457.259. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosine Kinase Inhibition

The structural analogues of this compound have been extensively studied for their role as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. This inhibition is crucial because it interferes with signal transduction pathways involved in cancer cell growth and proliferation. For instance, Rewcastle et al. (1998) demonstrated that derivatives of PD 158780, a closely related compound, are highly effective in vitro inhibitors of EGFR's tyrosine kinase activity, with IC50 values generally <1 nM, indicating their potential in cancer therapy by targeting the ATP site of these enzymes (Rewcastle et al., 1998).

Antiviral and Antiproliferative Activities

Further research into analogues of this compound has uncovered their antiproliferative and antiviral effects. Swayze et al. (1992) investigated derivatives related to nucleoside antibiotics toyocamycin and sangivamycin, noting their potential biological activity. This suggests applications in treating viral infections and cancer, by disrupting the DNA and RNA synthesis in pathogens and cancer cells respectively (Swayze et al., 1992).

Nucleic Acid Synthesis

Wilk et al. (2000) contributed to the field by synthesizing pyrimidine 2‘-deoxyribonucleoside cyclic N-acylphosphoramidites, which are valuable for the stereocontrolled synthesis of oligonucleotides. Such compounds are crucial for genetic research and therapeutic applications, including gene therapy and molecular diagnostics (Wilk et al., 2000).

Immunomodulatory Effects

Research by Knecht and Löffler (1998) on isoxazol and cinchoninic acid derivatives, structurally related to the subject compound, has shown promising immunosuppressive properties. This research highlights the potential of these compounds in modulating immune responses, which is beneficial for treating autoimmune diseases and in organ transplantation (Knecht & Löffler, 1998).

Synthesis and Characterization

The synthesis and characterization of related compounds provide valuable insights into the chemical properties and reactivity of such complex molecules. For example, Morabia and Naliapara (2014) detailed the synthesis of pyrazolo[1,5-a]pyrimidines, contributing to the understanding of the chemical synthesis processes and the structural basis for their biological activities (Morabia & Naliapara, 2014).

properties

IUPAC Name

N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4O3/c1-25-10-15(18(27)23-13-6-2-11(21)3-7-13)16-17(25)19(28)26(20(29)24-16)14-8-4-12(22)5-9-14/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVFDGVROHRSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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